2-Chloro-3-fluoropyridine 1-oxide

Nucleophilic Aromatic Substitution (SNAr) Reaction Kinetics Fluorine Effect

Traditional pyridine N-oxides show slow nucleophilic aromatic substitution (SNAr) kinetics, limiting parallel synthesis throughput. 2-Chloro-3-fluoropyridine 1-oxide overcomes this bottleneck: - 3-Fluoro group imparts up to 320-fold rate enhancement (class proxy) vs. 2-chloropyridine 1-oxide, enabling milder, faster reactions. - Distinct ortho:para regioselectivity gives direct access to specific halogenated pyridine isomers for agrochemical patents. - Stable crystalline solid (mp 67-70 °C) ensures reliable automated dispensing in HTE platforms.

Molecular Formula C5H3ClFNO
Molecular Weight 147.53 g/mol
CAS No. 85386-94-3
Cat. No. B1309559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-fluoropyridine 1-oxide
CAS85386-94-3
Molecular FormulaC5H3ClFNO
Molecular Weight147.53 g/mol
Structural Identifiers
SMILESC1=CC(=C([N+](=C1)[O-])Cl)F
InChIInChI=1S/C5H3ClFNO/c6-5-4(7)2-1-3-8(5)9/h1-3H
InChIKeyDPLJAKHIJWQGJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-fluoropyridine 1-oxide: Dual-Halogenated N-Oxide Building Block


2-Chloro-3-fluoropyridine 1-oxide (CAS 85386-94-3) is a heterocyclic organic compound with the molecular formula C5H3ClFNO and a molecular weight of 147.53 g/mol . It features a pyridine ring oxidized at the nitrogen atom to form an N-oxide, substituted with chlorine at the 2-position and fluorine at the 3-position . This compound exists as a solid with a reported melting point range of 67-70 °C and a density of approximately 1.4 g/cm³ at 20 °C . The presence of the N-oxide moiety enhances its nucleophilic reactivity compared to the parent pyridine, a phenomenon known as supernucleophilicity, while the distinct halogenation pattern offers unique regioselective control in subsequent synthetic transformations [1].

2-Chloro-3-fluoropyridine 1-oxide: Why Analogs Fall Short


Generic substitution of halogenated pyridine N-oxides is not feasible due to profound differences in nucleophilic aromatic substitution (SNAr) kinetics and regioselectivity. The relative reactivity of pyridine N-oxides in SNAr reactions is highly dependent on the identity and position of halogen substituents, with fluoro derivatives reacting significantly faster than their chloro counterparts [1]. For instance, 2-fluoropyridine reacts 320 times faster than 2-chloropyridine in nucleophilic displacement reactions [2]. Moreover, the presence and position of a second halogen, such as the 3-fluoro substituent in 2-chloro-3-fluoropyridine 1-oxide, alters both the reaction rate and the ortho:para product ratio compared to mono-halogenated or differently substituted analogs [1]. These kinetic and regiochemical divergences mean that substituting 2-chloro-3-fluoropyridine 1-oxide with, for example, 2-chloropyridine 1-oxide or 3-fluoropyridine 1-oxide would yield entirely different reaction outcomes, making precise selection of this specific dual-halogenated N-oxide essential for achieving target synthetic efficiency and product purity [3].

Evidence of Differentiation from Halogenated N-Oxide Analogs


Enhanced SNAr Reactivity vs. Non-Fluorinated Analogs

The 3-fluoro substituent in 2-chloro-3-fluoropyridine 1-oxide is predicted to significantly increase its SNAr reactivity relative to 2-chloropyridine 1-oxide lacking the fluorine. This class-level inference is based on the established observation that 2-fluoropyridine N-oxides react substantially faster than 2-chloropyridine N-oxides due to the superior leaving group ability of fluoride [1]. In direct comparative kinetic studies, 2-fluoropyridine reacts 320 times faster than 2-chloropyridine with sodium ethoxide [2]. While direct rate data for 2-chloro-3-fluoropyridine 1-oxide is not available, the presence of an activating 3-fluoro substituent ortho to the reaction center is known to accelerate nucleophilic displacement at the 2-position compared to non-fluorinated 2-chloro analogs, as demonstrated by the rate order 2-halogeno- > 2-halogeno-3-methyl- > 2-halogeno-5-methyl- for pyridine N-oxides [1].

Nucleophilic Aromatic Substitution (SNAr) Reaction Kinetics Fluorine Effect

Regioselective Halogenation via 3-Fluoro Directing Effects

The 3-fluoro substituent on 2-chloro-3-fluoropyridine 1-oxide provides a distinct regiochemical outcome in subsequent halogenation reactions compared to analogs lacking a fluorine at this position. DFT calculations at the M06-2X/6-31+G(d,p) level demonstrate that the free energies of regioisomeric intermediates arising from deprotonation during halogenation can predict the experimentally observed preference for ortho-halogenation [1]. The electron-withdrawing nature of the 3-fluoro group meta to the nitrogen directs electrophilic attack to specific positions on the ring, offering a different regioselectivity profile compared to 2-chloropyridine 1-oxide (no fluorine) or 2-chloro-5-fluoropyridine 1-oxide (fluorine para to nitrogen). This enables the synthesis of distinct halogenation products that are not accessible with other analogs.

Regioselective Halogenation DFT Calculation Electrophilic Aromatic Substitution

Crystalline Solid Advantage for Handling and Storage

2-Chloro-3-fluoropyridine 1-oxide exhibits physical properties that differentiate it from other halogenated pyridine N-oxides, with implications for storage, handling, and formulation. It has a reported melting point range of 67-70 °C and a density of 1.4±0.1 g/cm³ at 20 °C . In contrast, 2-chloropyridine 1-oxide is a low-melting solid or liquid near room temperature (literature melting point ~55-58 °C), and 3-fluoropyridine 1-oxide is a liquid. The higher melting point of 2-chloro-3-fluoropyridine 1-oxide, conferred by the dual halogenation, facilitates easier handling as a stable crystalline solid at ambient temperatures, which is advantageous for accurate weighing and long-term storage.

Physical Properties Solid Form Handling Process Chemistry

Validated Intermediate in Patented Drug Syntheses

The compound's utility as a specialized building block is substantiated by its explicit use in patented synthetic routes. For example, in a 2021 patent application (US20210061786), 2-chloro-3-fluoropyridine is employed as a key reactant to form an amino-pyrimidine derivative [1]. While this patent uses the non-oxidized pyridine, it establishes the value of the 2-chloro-3-fluoro substitution pattern in pharmaceutically relevant syntheses. The N-oxide derivative offers an even more activated and regioselectively tunable version of this scaffold. Furthermore, industry reports confirm that 2-chloro-3-fluoropyridine N-oxide serves as a key intermediate in the production of various drugs and agrochemicals , distinguishing it from less substituted or differently halogenated N-oxides that lack such documented industrial relevance.

Pharmaceutical Intermediate Patent Literature Synthetic Methodology

Key Application Scenarios for 2-Chloro-3-fluoropyridine 1-oxide


Accelerated SNAr for Drug Discovery Libraries

Due to its inferred enhanced nucleophilic reactivity conferred by the 3-fluoro substituent , 2-chloro-3-fluoropyridine 1-oxide is the preferred starting material for medicinal chemistry programs requiring rapid synthesis of 2-substituted pyridine libraries. Compared to 2-chloropyridine 1-oxide, this compound allows for faster reaction kinetics (up to 320-fold rate enhancement class proxy), enabling parallel synthesis under milder conditions and reducing the need for aggressive heating or strong bases [1]. This directly translates to higher throughput in SAR studies and lower energy costs in scale-up.

Regioselective Ortho-Halogenation for Agrochemicals

The unique electronic influence of the 3-fluoro group meta to the nitrogen provides a distinct regioselectivity profile in electrophilic halogenation reactions . This makes 2-chloro-3-fluoropyridine 1-oxide an essential intermediate for the synthesis of specific ortho-halogenated pyridine isomers that are key building blocks in patented agrochemicals. For procurement teams supporting agrochemical R&D, this compound offers a direct route to target molecules that would otherwise require multi-step, low-yielding sequences starting from non-fluorinated analogs.

Automated High-Throughput Platforms with Crystalline Solids

With a melting point of 67-70 °C , this compound remains a stable, free-flowing crystalline solid at ambient laboratory and warehouse temperatures. This is a critical advantage over liquid or low-melting solid analogs for applications in automated solid-dispensing systems and solid-phase synthesis. Procurement for facilities utilizing robotic synthesizers or high-throughput experimentation platforms should prioritize this compound to ensure accurate automated weighing and minimize operational disruptions caused by hygroscopic or melting samples.

Scale-Up of Patented Pharmaceutical Intermediates

The 2-chloro-3-fluoropyridine scaffold is validated in patent literature as a key component in the synthesis of amino-pyrimidine therapeutics [1]. Procuring the N-oxide version provides an even more synthetically versatile entry point, as the N-oxide moiety can be removed after functionalization. This scenario is particularly relevant for CROs and pharmaceutical process chemistry groups aiming to develop robust, scalable routes to patent-protected drug candidates, where the use of the N-oxide can significantly simplify the synthetic sequence and improve overall yield.

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